7-methoxy-1-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

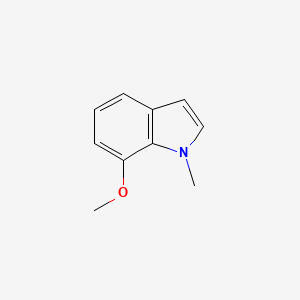

7-Methoxy-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural products and synthetic drugs. The methoxy and methyl substitutions on the indole ring can influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methoxy-1-methyl-1H-indole can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another method includes the reaction of an unstable 3-(isothiocyanatomethyl)-1-methoxy-1H-indole, derived from neoglucobrassicin and plant enzyme myrosinase, with a heterocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: Indoles can be oxidized to form indolenine or other oxidized products.

Reduction: Reduction reactions can convert indoles to indolines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, p-toluenesulfonic acid for cyclization reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

7-Methoxy-1-methyl-1H-indole has various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its effects on cell growth and its potential as a bioactive compound.

Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. For example, it inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-1-methyl-1H-indole include:

7-Methylindole: A mildly toxic compound with similar structural features.

Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

Indole-2-carboxylate derivatives: Compounds with various biological activities.

Uniqueness

This compound is unique due to its specific methoxy and methyl substitutions, which can influence its chemical properties and biological activities. These substitutions can affect its reactivity and interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

7-Methoxy-1-methyl-1H-indole is a compound of significant interest due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO with a molecular weight of approximately 189.21 g/mol. The compound features an indole structure characterized by a fused benzene and pyrrole ring, with a methoxy group at the 7-position contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including antibiotic-resistant pathogens. A study highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these organisms.

Anticancer Properties

The compound has been investigated for its anticancer effects. A study involving cell lines such as HeLa, MCF-7, and HT-29 showed that this compound significantly inhibited cell proliferation, with IC50 values indicating its potency against these cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets. For instance, it inhibits tobacco cell growth through pathways that may involve the modulation of signaling cascades related to cell survival and proliferation .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | ||

| Anticancer | HeLa | 9.3 | |

| MCF-7 | 11.4 | ||

| HT-29 | 10.5 | ||

| Anti-inflammatory | Cytokines (in vitro) | N/A |

Case Studies

Case Study 1: Anticancer Activity in Xenograft Models

A recent study evaluated the anticancer efficacy of this compound in mouse xenograft models. The results indicated significant tumor growth inhibition compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy against Resistant Strains

Another study focused on the antimicrobial activity of this compound against multi-drug resistant strains. The findings revealed that it could serve as a promising candidate for developing new antibiotics, particularly against resistant Staphylococcus aureus strains.

Properties

IUPAC Name |

7-methoxy-1-methylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-4-3-5-9(12-2)10(8)11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAZJKTUIFSUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.